molecular formula C10H8ClN B1430776 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile CAS No. 78583-85-4

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile

Cat. No. B1430776
CAS RN: 78583-85-4
M. Wt: 177.63 g/mol
InChI Key: BUCXABHGFYELCE-UHFFFAOYSA-N
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Description

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile is a chemical compound with the molecular formula C10H8ClN . It has a molecular weight of 177.63 g/mol.


Molecular Structure Analysis

The molecular structure of 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile consists of a nitrile group (-C≡N), a chloro group (-Cl), and a methylphenyl group (C6H4-CH3). The InChI code for this compound is 1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Application in Organic Chemistry : 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile plays a role in organic synthesis, particularly in the preparation of perhydrofurofurans. The reaction involving this compound with lithium powder and various electrophiles leads to methylenic diols, which are subsequently converted into perhydrofurofurans (Lorenzo, Alonso, & Yus, 2000).

  • Crystal Structure Studies : The compound forms part of a group of chalcones, where the coplanarity of its phenyl groups with propyl-2-ketone oxygen plays a key role in its crystal packing and stability, as identified through crystallographic studies (Butcher, Jasinski, Narayana, Lakshmana, & Yathirajan, 2007).

Electro-Optical and Charge-Transport Properties

  • Quantum Chemical Investigations : Detailed quantum chemical studies have revealed the structural, electro-optical, and charge-transport properties of related compounds. These studies are crucial for understanding their potential in material science, particularly as efficient hole-transport materials (Irfan et al., 2015).

Material Science and Crystallography

  • Crystal Growth and Characterization : The related compounds have been studied for their crystal growth and characterization, contributing to material science, especially in understanding the band gap energy and hyperpolarizability (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).

Conformational Analysis

  • Conformational Studies in Chemistry : This compound has also been studied for conformational analysis in chemical reactions, particularly in reactions involving zerovalent nickel complexes. Such studies are vital for understanding reaction mechanisms and stereochemistry (Rodríguez & Canoira, 1994).

Nonlinear Optical Properties

Analytical Chemistry

  • Quantitative Analysis in Herbicides : A method for the quantitative determination of a related compound, the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, in technical and formulated products highlights its importance in analytical chemistry, particularly in herbicide analysis (Výboh, Michálek, Mrva, & Ungvarský, 1972).

Optoelectronic and Semiconductor Applications

  • Optoelectronic and Charge Transport Properties : Chalcone derivatives of this compound demonstrate potential in semiconductor devices due to their optoelectronic and charge transport properties. Their intra- and inter-molecular charge transport capabilities make them suitable for use in various semiconductor applications (Shkir et al., 2019).

properties

IUPAC Name

3-chloro-3-(4-methylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCXABHGFYELCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30823981
Record name 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-(4-methylphenyl)prop-2-enenitrile

CAS RN

78583-85-4
Record name 3-Chloro-3-(4-methylphenyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78583-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3-(4-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30823981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-85-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Mustière, P Lagardere, S Hutter, V Dell'Orco… - European Journal of …, 2022 - Elsevier
Gamhepathiopine (also known as M1), is a multi-stage acting antiplasmodial 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hydrochloride that was first described in 2015. The …
Number of citations: 2 www.sciencedirect.com

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